molecular formula C6H5IN4 B1407243 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1083163-97-6

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1407243
M. Wt: 260.04 g/mol
InChI Key: YWHDKSFLAOFGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is an amine organic substance . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It is also used as an intermediate for APIs and in the synthesis of the phosphoramidate GS-5734 prodrug for potential treatment of Ebola virus infections .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods, including synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines . A one-pot two-step synthesis of substituted pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-ones has also been proposed .


Molecular Structure Analysis

While specific structural analysis for 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is not available, it is known that pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .

Scientific Research Applications

  • Kinase Inhibitors in Cancer Therapy

    • Results : These inhibitors selectively target dysregulated proteins or enzymes in cancer cells, minimizing harm to healthy cells .
  • Antiviral Drug Development

    • Results : Remdesivir has shown promise in treating COVID-19 infections .
  • Antimicrobial Activity

    • Results : Some derivatives exhibited antimicrobial activity .
  • AAK1 Inhibitors

    • Results : Some pyrrolo[2,1-f][1,2,4]triazines showed promise as AAK1 inhibitors .

These applications highlight the versatility and potential of this intriguing heterocycle in advancing scientific knowledge and improving human health. If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name

5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDKSFLAOFGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1I)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

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